beta-D-glucopyranosyl nitromethane
Overview
Description
Beta-D-Glucopyranosyl nitromethane is a glycosyl derivative of nitromethane. It is known for its role as a salt of a strongly basic anion exchanger in the hydroxide cycle . The compound has a molecular formula of C7H13NO7 and a molecular weight of 223.18 g/mol . It is typically found as a white to off-white solid .
Preparation Methods
The synthesis of Beta-D-Glucopyranosyl nitromethane involves the preparation of glycosyl derivatives of nitromethane. One common method includes the reaction of beta-D-glucopyranosylammonium carbamate with an isocyanate, isothiocyanate, or isoselenocyanate in dry pyridine at room temperature . This method is versatile and allows for the preparation of various derivatives.
Industrial production methods are not widely documented, but the compound is typically synthesized in research laboratories for scientific studies .
Chemical Reactions Analysis
Beta-D-Glucopyranosyl nitromethane undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced to hydroxylamino derivatives using hydrogen and Lindlar catalyst in methanol.
Substitution: The compound can participate in nucleophilic substitution reactions, forming various glycosyl derivatives.
Common reagents used in these reactions include hydrogen, Lindlar catalyst, and ammonium hydroxide . The major products formed from these reactions are hydroxylamino derivatives and oxime derivatives .
Scientific Research Applications
Beta-D-Glucopyranosyl nitromethane has several scientific research applications:
Mechanism of Action
The mechanism of action of Beta-D-Glucopyranosyl nitromethane involves its role as a glycosyl derivative. It functions as a salt of a strongly basic anion exchanger in the hydroxide cycle . The compound interacts with various molecular targets and pathways, particularly those involved in carbohydrate metabolism . Its exact molecular targets and pathways are still under investigation, but it is believed to mimic the structure and function of other glycosides .
Comparison with Similar Compounds
Beta-D-Glucopyranosyl nitromethane is unique due to its glycosyl derivative structure. Similar compounds include:
N-(Beta-D-Glucopyranosyl)imino trimethylphosphorane: Known for its use in the synthesis of glycosyl derivatives.
N-(Beta-D-Glucopyranosyl)ureas: Studied for their potential as antidiabetic agents.
C-(4,6-O-Benzylidene-Beta-D-Glucopyranosyl) nitromethane: Used in the synthesis of hydroxylamino derivatives and oxime derivatives.
These compounds share structural similarities but differ in their specific applications and chemical properties.
Properties
IUPAC Name |
(2R,3S,4R,5R,6S)-2-(hydroxymethyl)-6-(nitromethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO7/c9-2-4-6(11)7(12)5(10)3(15-4)1-8(13)14/h3-7,9-12H,1-2H2/t3-,4+,5-,6+,7+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNILFIXWGGSLAQ-PJEQPVAWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)CO)O)O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60628688 | |
Record name | 2,6-Anhydro-1-deoxy-1-nitro-D-glycero-D-gulo-heptitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60628688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81846-60-8 | |
Record name | 2,6-Anhydro-1-deoxy-1-nitro-D-glycero-D-gulo-heptitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60628688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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